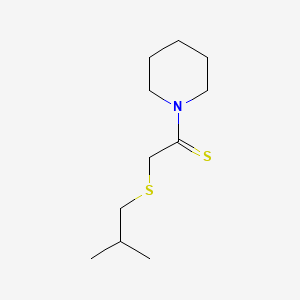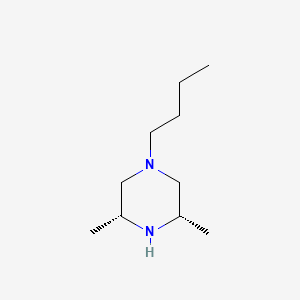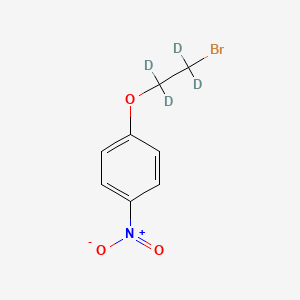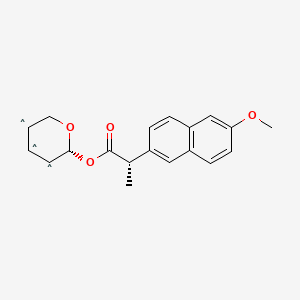
3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C11H12N2O2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a 6-methylpyridine-3-carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a 6-methylpyridine-3-carbonyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 6-methylpyridine-3-carbonyl group is a pyridine ring with a methyl group at the 6-position and a carbonyl group at the 3-position .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on pyrrolidin-2-ones, including derivatives similar to 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one, highlights their importance as non-aromatic heterocyclic compounds found in the structure of many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for synthesizing new medicinal molecules with enhanced biological activity. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives demonstrates the compound's versatility in creating biologically active compounds (Rubtsova et al., 2020).
Application in Medicinal Chemistry
The structure of pyrrolidin-2-ones is pivotal in medicinal chemistry due to its presence in several biologically active molecules. Studies on derivatives of 3-amino-2-methylpyridine, closely related to the chemical structure , have led to the discovery of ligands for the BAZ2B bromodomain, showcasing the compound's potential in drug discovery and development. The ligands were identified through automatic docking, demonstrating the compound's utility in identifying novel therapeutic targets (Marchand, Lolli, & Caflisch, 2016).
Contributions to Material Science
Pyrrolidin-2-ones serve as crucial intermediates in synthesizing various materials. Polypyrroles, for instance, are derived from pyrrole compounds (to which pyrrolidin-2-ones are structurally related), forming highly stable, electrically conducting films. These materials have applications in various fields, including electronics and materials science, demonstrating the compound's versatility beyond pharmaceuticals (Anderson & Liu, 2000).
In Organic Synthesis
Research into the synthesis and properties of pyrrolidin-2-ones underscores their utility in organic synthesis. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones illustrates the compound's potential in creating intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antimicrobial Properties
Studies on derivatives of this compound have explored their potential in developing antimicrobial agents. For instance, new polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives exhibit significant antimicrobial activity against various bacteria, demonstrating the compound's utility in creating new therapeutic agents (Faghihi & Mozaffari, 2008).
Eigenschaften
IUPAC Name |
3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFUUXODAZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662119 |
Source


|
| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-57-6 |
Source


|
| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)
![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
